physical and chemical properties of 2-Formyl-3-(trifluoromethyl)benzonitrile
physical and chemical properties of 2-Formyl-3-(trifluoromethyl)benzonitrile
An In-depth Technical Guide to 2-Formyl-3-(trifluoromethyl)benzonitrile: Properties, Synthesis, and Handling
Abstract
This technical guide provides a comprehensive overview of 2-Formyl-3-(trifluoromethyl)benzonitrile, a highly functionalized aromatic building block. The presence of three distinct and reactive functional groups—an aldehyde, a nitrile, and a trifluoromethyl group—on a benzene ring makes this compound a valuable intermediate in medicinal chemistry, agrochemical synthesis, and materials science. This document details its physical and chemical properties, provides a thorough spectroscopic profile, outlines a plausible synthetic pathway, and discusses critical safety and handling protocols. The content is structured to serve as a practical resource for researchers, chemists, and professionals in drug development, offering both foundational data and field-proven insights into its application.
Compound Identification and Structure
2-Formyl-3-(trifluoromethyl)benzonitrile is a substituted benzonitrile featuring an aldehyde group ortho to the nitrile and a trifluoromethyl group in the meta position. The trifluoromethyl group, a potent electron-withdrawing moiety, significantly influences the electronic properties and reactivity of the entire molecule, particularly the aromatic ring and the adjacent formyl group. This unique substitution pattern offers multiple avenues for synthetic diversification.
| Identifier | Data |
| IUPAC Name | 2-Formyl-3-(trifluoromethyl)benzonitrile |
| Molecular Formula | C₉H₄F₃NO |
| Molecular Weight | 199.13 g/mol |
| Canonical SMILES | C1=CC(=C(C(=C1)C#N)C=O)C(F)(F)F |
| InChI Key | PWEJELZGJXQNKW-UHFFFAOYSA-N |
| CAS Number | 1289195-79-4[1] |
Physicochemical Properties
Quantitative data for 2-Formyl-3-(trifluoromethyl)benzonitrile is not extensively documented. Therefore, the following table includes experimental data from closely related structural isomers to provide estimated values. These analogs, such as 2-(Trifluoromethyl)benzonitrile and 3-(Trifluoromethyl)benzonitrile, serve as reliable benchmarks for predicting physical behavior.
| Property | Value / Predicted Behavior | Source / Rationale |
| Appearance | Colorless to pale yellow liquid or solid | Based on similar compounds like 2-(Trifluoromethyl)benzonitrile[2] |
| Melting Point | 7.5 °C (for 2-(Trifluoromethyl)benzonitrile) | [3] |
| Boiling Point | 205.0 °C at 760 mmHg (for 2-(Trifluoromethyl)benzonitrile) | [3] |
| Density | ~1.3 g/cm³ | Based on analogs like 2-(Trifluoromethyl)benzonitrile (1.3 g/cm³)[3] and 2-Fluoro-3-(trifluoromethyl)benzonitrile (1.323 g/mL) |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate); Low water solubility. | The trifluoromethyl group enhances lipophilicity[2]. Low water solubility is noted for related compounds[4]. |
| logP (Predicted) | 2.0 - 2.4 | A calculated logP for 4-Formyl-3-(trifluoromethyl)benzonitrile is 2.42[5]. |
Spectroscopic Profile
The structural features of 2-Formyl-3-(trifluoromethyl)benzonitrile give rise to a distinct spectroscopic signature. The following sections outline the expected data from key analytical techniques, based on established principles and data from analogous structures.[6][7]
¹H NMR Spectroscopy
-
Aldehyde Proton (-CHO): A singlet is expected in the highly deshielded region of δ 9.8-10.5 ppm .
-
Aromatic Protons (Ar-H): Three protons on the aromatic ring will appear between δ 7.5-8.5 ppm . They will exhibit a complex splitting pattern (e.g., doublet of doublets, triplets) due to their coupling with each other. The electron-withdrawing effects of all three substituents will shift these protons downfield.
¹³C NMR Spectroscopy
-
Nitrile Carbon (-C≡N): Expected around δ 115-120 ppm .
-
Aldehyde Carbon (-CHO): Expected in the highly deshielded region of δ 185-195 ppm .
-
Trifluoromethyl Carbon (-CF₃): A quartet is expected around δ 120-130 ppm due to coupling with the three fluorine atoms (¹JCF).[6]
-
Aromatic Carbons (Ar-C): Six distinct signals are expected in the δ 125-140 ppm range, with varying intensities and potential C-F coupling.
¹⁹F NMR Spectroscopy
-
A sharp singlet is expected around δ -60 to -65 ppm , which is characteristic of a benzotrifluoride moiety.[8]
Infrared (IR) Spectroscopy
-
C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹ .
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1690-1715 cm⁻¹ .
-
C-F Stretch: Strong, broad absorption bands in the region of 1100-1350 cm⁻¹ .
-
Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ .
Chemical Reactivity and Synthetic Utility
The reactivity of 2-Formyl-3-(trifluoromethyl)benzonitrile is governed by the interplay of its three functional groups.
-
Aldehyde Group: This is the most versatile site for transformations. It readily undergoes nucleophilic addition reactions, making it a precursor for secondary alcohols (via Grignard reagents or reduction), imines (via condensation with primary amines), and alkenes (via Wittig olefination). It can be oxidized to a carboxylic acid or reductively aminated to form benzylamines.
-
Nitrile Group: The nitrile group is relatively stable but can be hydrolyzed to a carboxylic acid under strong acidic or basic conditions, or reduced to a primary amine using powerful reducing agents like LiAlH₄.
-
Aromatic Ring: The trifluoromethyl group is strongly deactivating, making the aromatic ring resistant to electrophilic substitution. Nucleophilic aromatic substitution (SNAr) is more plausible if a suitable leaving group is present on the ring.
This multi-functionality allows for sequential and orthogonal chemical modifications, making it an ideal scaffold for building complex molecular libraries in drug discovery.
Proposed Synthesis
The synthesis of 2-Formyl-3-(trifluoromethyl)benzonitrile is not widely reported. However, a plausible and robust synthetic route can be designed based on established organometallic and substitution methodologies. A logical approach involves the formylation of a suitable precursor, such as 2-bromo-3-(trifluoromethyl)benzonitrile.
Experimental Protocol: Synthesis via Grignard Formylation
This protocol is a conceptualized procedure and must be adapted and optimized by an experienced synthetic chemist under appropriate laboratory conditions.
-
Step 1: Grignard Reagent Formation.
-
To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.2 equivalents).
-
Add anhydrous tetrahydrofuran (THF) and a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 2-bromo-3-(trifluoromethyl)benzonitrile (1.0 equivalent) in anhydrous THF dropwise, maintaining a gentle reflux. The disappearance of magnesium and the formation of a cloudy grey solution indicate the formation of the Grignard reagent.
-
-
Step 2: Formylation.
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Slowly add anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents) dropwise, ensuring the temperature does not exceed 5 °C. The reaction is highly exothermic.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
-
Step 3: Work-up and Purification.
-
Quench the reaction by slowly pouring it into a cold (0 °C) aqueous solution of 1 M HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the residue using flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure 2-Formyl-3-(trifluoromethyl)benzonitrile.
-
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the proposed synthesis.
Caption: Proposed two-step synthesis of the target compound.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat.[10] Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
-
Disposal: Dispose of waste materials in accordance with local, regional, and national environmental regulations. Do not allow the product to enter drains.
GHS Hazard Classification (Predicted)
| Hazard Class | Statement | Source |
| Acute Toxicity (Oral, Dermal, Inhalation) | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. | Based on 2-(Trifluoromethyl)benzonitrile[9] |
| Skin Corrosion/Irritation | H315: Causes skin irritation. | [4][10] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. | [4] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation. | [12] |
References
- Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet for 2-(Trifluoromethyl)benzonitrile.
- Sigma-Aldrich. (2025, September 22). Safety Data Sheet for 4-Amino-2-(trifluoromethyl)benzonitrile.
- Cohizon Life Sciences. (2022, June 20). Material Safety Data Sheet for 2-AMINOBENZOTRIFLUORIDE.
- Fisher Scientific. (n.d.). Safety Data Sheet for 4-Fluoro-3-(trifluoromethyl)benzonitrile.
- 3M. (2021, April 12). Safety Data Sheet.
- Supporting Information for scientific publication. (n.d.).
- PubChem. (n.d.). 2-Amino-3-(trifluoromethyl)benzonitrile. National Center for Biotechnology Information.
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- PubChemLite. (n.d.). 2-formyl-5-(trifluoromethyl)benzonitrile. Université du Luxembourg.
- CymitQuimica. (n.d.). 2-(Trifluoromethyl)benzonitrile.
- Chemsrc. (2025, August 25). 2-(Trifluoromethyl)benzonitrile.
- Beilstein Journals. (n.d.). Supporting Information: Catalytic trifluoromethylation of iodoarenes.
- Fluorochem. (n.d.). 4-Formyl-3-(trifluoromethyl)benzonitrile.
- Sigma-Aldrich. (n.d.). 2-Fluoro-3-(trifluoromethyl)benzonitrile.
- Benchchem. (2025). Synthesis of 2-Amino-4-(trifluoromethoxy)benzonitrile.
- Benchchem. (2025). Spectral analysis of 2-Amino-4-(trifluoromethoxy)benzonitrile.
- ChemicalBook. (n.d.). 3-(Trifluoromethyl)benzonitrile(368-77-4) 13C NMR spectrum.
- PrepChem.com. (n.d.). Synthesis of 2-HYDROXY-4-(TRIFLUOROMETHYL)BENZONITRILE.
- Google Patents. (n.d.). US4808746A - Preparation of trifluoromethylbenzonitrile from trifluoromethylbenzaldehyde.
- European Patent Office. (2019, February 14). EP 3696164 A1 - PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)-BENZONITRILE.
- Google Patents. (n.d.). CN101759597A - Preparation method of 2-trifluoromethyl-4-aminobenzonitrile.
- Reich, H. (2020, February 14). NMR Spectroscopy Collection. University of Wisconsin.
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